molecular formula C29H27N5O4 B14746458 1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B14746458
M. Wt: 509.6 g/mol
InChI Key: AZPSSDWPMSICSH-TWJOJJKGSA-N
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Description

1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an azido group and a trityloxymethyl group attached to an oxolane ring, along with a pyrimidine-2,4-dione moiety. The presence of these functional groups makes it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.

Preparation Methods

The synthesis of 1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the starting material are protected using trityl chloride to form trityloxymethyl ethers.

    Azidation: The protected intermediate is then subjected to azidation using sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF).

    Cyclization: The azido intermediate undergoes cyclization to form the oxolane ring.

    Deprotection: The final step involves the removal of the trityl protecting groups to yield the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.

Common reagents used in these reactions include sodium azide, hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It serves as an important intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological systems. It can be incorporated into DNA or RNA strands to investigate the effects of modifications on genetic processes.

    Medicine: Potential applications include the development of antiviral and anticancer agents. The azido group can be used to introduce bioorthogonal functional groups for targeted drug delivery.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The compound’s ability to form hydrogen bonds and π-π interactions with nucleic acids and proteins also contributes to its biological activity.

Comparison with Similar Compounds

Similar compounds to 1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione include:

    1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methylpyrimidine-2,4-dione: This compound lacks the trityloxymethyl group, which affects its solubility and reactivity.

    1-[(2R,3R,4R,5S)-4-azido-3-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione: The presence of a fluorine atom introduces additional electronic effects, influencing its chemical behavior.

    3-Azido-3-deoxy-5-O-triphenylmethylthymidine: This compound is structurally similar but includes a thymidine moiety, which impacts its biological activity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H27N5O4

Molecular Weight

509.6 g/mol

IUPAC Name

1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C29H27N5O4/c1-20-18-34(28(36)31-27(20)35)26-17-24(32-33-30)25(38-26)19-37-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3,(H,31,35,36)/t24-,25-,26-/m1/s1

InChI Key

AZPSSDWPMSICSH-TWJOJJKGSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-]

Origin of Product

United States

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